

Measuring Taselisib concentration tumor tissue

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Taselisib

CAS No.: 1282512-48-4

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Taselisib Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters of **Taselisib** established from clinical trials, which are fundamental for understanding its distribution and concentration in the body.

Parameter	Value	Context
C _{max}	35.2 ng/mL	After a single oral dose [1]
AUC _{0-inf}	1570 ng·h/mL	After a single oral dose [1]
Half-life (T _{1/2})	39.3 hours [1]	Also reported as ~40 hours in another study [2]
Time to C _{max} (T _{max})	~5.28 hours [3]	Moderate rate of absorption
Absolute Bioavailability	57.4%	For a 3 mg powder-in-capsule formulation [3]

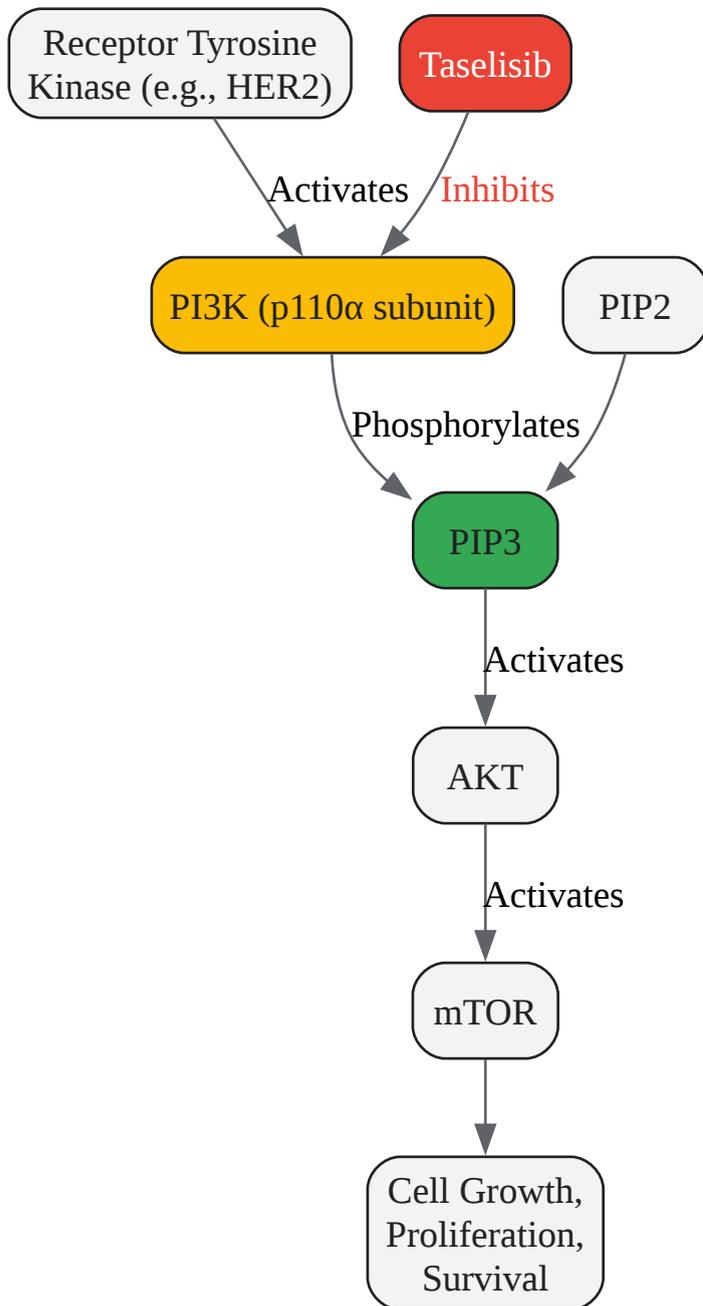
Validated LC-MS/MS Method for Human Plasma

While not for tumor tissue, a validated method for determining **Taselisib** concentration in human plasma can serve as a foundational reference. The method was developed to support the analysis of clinical trial samples [1].

- Method Summary: The quantitative analysis uses liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Sample Extraction: Solid phase extraction (SPE) is used to extract **Taselisib** from a 50 μL sample of human plasma.
- Chromatography & Detection: Reversed-phase chromatography is coupled with mass spectrometry using an atmospheric pressure chemical ionization (APCI) interface in positive ionization mode.
- Calibration & Validation:
 - The method was validated over a range of **0.400 to 400 ng/mL**.
 - It demonstrated high precision, with within-run and between-run relative standard deviations (%RSD) of **$\leq 5.6\%$** and **$\leq 4.5\%$** , respectively.
 - Accuracy ranged from **94.7% to 100.3%** of the nominal value.
 - Stability of **Taselisib** in human plasma was established for **977 days** at -20°C and -70°C .

Pathways and Experimental Focus

The following diagram illustrates the primary signaling pathway targeted by **Taselisib**, which is crucial for contextualizing its mechanism and research applications.



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How to Proceed Without a Direct Tissue Protocol

Since a specific protocol for tumor tissue is not available, here are practical steps to adapt the existing information or find the needed details:

- **Use the Plasma Method as a Starting Point:** The validated LC-MS/MS method for human plasma is an excellent foundation. You would need to develop and validate a new sample preparation step for homogenizing and extracting **Taselisib** from tumor tissue, which is the core of your requested protocol.
- **Contact the Source Manufacturer:** The developers of **Taselisib** (Genentech, Inc., now a member of the Roche Group) are your best resource. Reaching out to them for technical documents or application notes related to tissue distribution studies is highly recommended.
- **Consult General Bioanalytical Guidelines:** Refer to established regulatory guidelines (e.g., from the FDA or EMA) on bioanalytical method validation. These provide a framework for developing and validating your own method for a new matrix like tumor tissue.

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References

1. Validation and determination of taselisib, a β -sparing ... [pubmed.ncbi.nlm.nih.gov]
2. Phase I Dose Escalation Study of Taselisib (GDC-0032), an ... [pmc.ncbi.nlm.nih.gov]
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